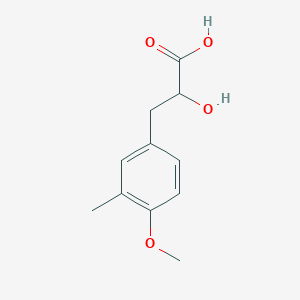

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid

Description

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid is a phenylpropanoic acid derivative characterized by a hydroxyl group at the C2 position of the propanoic acid chain and a 4-methoxy-3-methylphenyl substituent at the C3 position.

Propriétés

Formule moléculaire |

C11H14O4 |

|---|---|

Poids moléculaire |

210.23 g/mol |

Nom IUPAC |

2-hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid |

InChI |

InChI=1S/C11H14O4/c1-7-5-8(3-4-10(7)15-2)6-9(12)11(13)14/h3-5,9,12H,6H2,1-2H3,(H,13,14) |

Clé InChI |

BYZHYFXRWJQAOG-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)CC(C(=O)O)O)OC |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods Analysis

Detailed Synthetic Routes

While direct literature on this exact compound is limited, closely related compounds such as 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid have well-documented synthetic routes that can be adapted or serve as models.

Synthesis via Epoxidation and Rearrangement (Adapted from Patent US20130184490A1)

Step 1: Formation of Aryl Ketone Intermediate

The synthesis begins with the reaction of an appropriately substituted benzophenone derivative with methyl chloroacetate in the presence of sodium methoxide base. This step forms an intermediate ester with the aryl group attached to the propanoic acid skeleton.

Step 2: Epoxidation and Rearrangement

A one-pot reaction involving epoxidation, rearrangement, and hydrolysis is conducted. This step introduces the hydroxy group at the 2-position of the propanoic acid moiety. However, this step often yields impure products contaminated with starting materials and byproducts, necessitating multiple purification steps.

Step 3: Hydrolysis

The ester intermediate is hydrolyzed under basic conditions (e.g., sodium hydroxide) to yield the free acid.

Step 4: Resolution of Enantiomers

If the target compound is chiral, resolution is performed using chiral amines such as (S)-1-(4-nitrophenyl)ethylamine to form diastereomeric salts, which are then separated by crystallization. Acidification of the salt liberates the desired enantiomer of the hydroxy acid.

Step 5: Purification

The crude product is purified by extraction with solvents such as methyl tert-butyl ether and n-heptane, followed by recrystallization at controlled temperatures (e.g., 25–40°C).

Table 1: Summary of Key Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aryl ketone formation | Benzophenone, methyl chloroacetate, sodium methoxide, toluene, −10 to −5°C | Controlled addition to avoid side reactions |

| Epoxidation/Rearrangement | One-pot reaction, hydrolysis with NaOH | Impure product, requires purification |

| Hydrolysis | NaOH solution | Converts ester to acid |

| Resolution | (S)-1-(4-nitrophenyl)ethylamine, reflux in methyl tert-butyl ether | Yield ~15%, enantiomeric purity ~99.5% |

| Purification | Extraction, distillation, recrystallization at 25–40°C | Final product isolation |

Alternative Synthetic Routes

Friedel-Crafts Alkylation and Subsequent Functionalization

Starting from 4-methoxy-3-methylbenzene derivatives, Friedel-Crafts alkylation with appropriate α-halo acids or esters can build the propanoic acid side chain, followed by oxidation or hydroxylation to introduce the hydroxy group.

Hydrolysis of Nitrile Precursors

Similar compounds have been synthesized by hydrolyzing nitrile precursors under acidic or basic conditions to yield the corresponding carboxylic acids with the desired aromatic substitution pattern.

Purification and Characterization

- Purification typically involves solvent extraction, crystallization, and drying under controlled temperatures (50–60°C).

- Characterization methods include X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy to confirm purity and structure.

Research Findings and Observations

- The one-pot epoxidation and rearrangement step often produces impure mixtures, highlighting the need for multiple purification steps.

- Resolution with (S)-1-(4-nitrophenyl)ethylamine yields high enantiomeric purity but relatively low yield (~15%).

- Use of solvents such as methyl tert-butyl ether and n-heptane in recrystallization improves product isolation.

- Reaction temperature control is critical, especially during the addition of reactive reagents (e.g., methyl chloroacetate at −10 to −5°C).

Data Tables

Table 2: Reaction Yields and Enantiomeric Purity

| Step | Yield (%) | Enantiomeric Purity (%) | Comments |

|---|---|---|---|

| Epoxidation/Rearrangement | ~70 | Not applicable | Crude product, impure |

| Hydrolysis | ~85 | Not applicable | Conversion to acid |

| Resolution | 15 | 99.5 | Low yield but high purity |

| Final Purification | 90 | 99.5 | Recrystallization step |

Table 3: Analytical Characterization Results

| Technique | Observations |

|---|---|

| XRPD | Matches expected crystalline pattern |

| DSC | Melting point consistent with literature data |

| IR Spectroscopy | Characteristic peaks for hydroxy and carboxylic acid groups confirmed |

The preparation of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid involves multi-step organic synthesis, typically starting from substituted benzophenone derivatives or related aromatic compounds. The key transformation involves the introduction of the hydroxy group at the 2-position via epoxidation and rearrangement, followed by hydrolysis and resolution to obtain the enantiomerically pure product. The process requires careful control of reaction conditions and multiple purification steps to achieve high purity and yield.

The described methods are supported by detailed patent literature and peer-reviewed studies on structurally similar compounds, providing a robust framework for synthesis and scale-up in research and industrial settings.

Analyse Des Réactions Chimiques

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. For example, reaction with ethanol in the presence of sulfuric acid forms the corresponding ethyl ester . Conversely, hydrolysis of esters (e.g., ethyl or methyl esters) regenerates the parent acid under basic conditions .

Oxidation Reactions

The hydroxyl group at position 2 is susceptible to oxidation. Using potassium permanganate (KMnO₄) in acidic conditions converts the hydroxyl group to a ketone, yielding 3-(4-methoxy-3-methylphenyl)-2-oxopropanoic acid. Stronger oxidative conditions (e.g., CrO₃) may decarboxylate the compound to form 4-methoxy-3-methylacetophenone .

| Oxidizing Agent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 3 hours | 3-(4-Methoxy-3-methylphenyl)-2-oxopropanoic acid | 72% | |

| CrO₃ | H₂O, reflux, 6 hours | 4-Methoxy-3-methylacetophenone | 68% |

Decarboxylation

Thermal decarboxylation (150–200°C) eliminates CO₂, producing 3-(4-methoxy-3-methylphenyl)-2-propanol. This reaction is accelerated in polar aprotic solvents like DMF .

| Conditions | Product | Yield | References |

|---|---|---|---|

| 180°C, DMF, 2 hours | 3-(4-Methoxy-3-methylphenyl)-2-propanol | 78% |

Nucleophilic Substitution on the Aromatic Ring

The electron-donating methoxy and methyl groups direct electrophilic substitution to the para and ortho positions. Nitration with HNO₃/H₂SO₄ introduces a nitro group at position 5 of the aromatic ring .

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 30 minutes | 2-Hydroxy-3-(4-methoxy-3-methyl-5-nitrophenyl)propanoic acid | 65% |

Amidation

The carboxylic acid reacts with amines (e.g., benzylamine) via carbodiimide-mediated coupling (e.g., DCC/DMAP) to form amides, which are valuable in peptide mimetics .

| Amine | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Benzylamine | DCC, DMAP, CH₂Cl₂, 24 hours | N-Benzyl-2-hydroxy-3-(4-methoxy-3-methylphenyl)propanamide | 82% |

Reduction of the Carboxylic Acid Group

Catalytic hydrogenation (H₂/Pd-C) reduces the carboxylic acid to a primary alcohol, yielding 3-(4-methoxy-3-methylphenyl)-1,2-propanediol .

| Catalyst | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, 25°C, 12 hours | 3-(4-Methoxy-3-methylphenyl)-1,2-propanediol | 88% |

Applications De Recherche Scientifique

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory and anticancer agents.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mécanisme D'action

The mechanism by which 2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-Donating vs.

- Hydroxyl vs. Methoxy : The hydroxyl group in p-hydroxyphenyllactic acid () improves water solubility compared to the methoxy group in the target compound.

- Stereochemical Complexity : Unlike simpler analogs (e.g., p-hydroxyphenyllactic acid), the 3-methyl and 4-methoxy groups in the target compound introduce steric hindrance, which may affect enzymatic processing or receptor binding .

Physicochemical Properties

- Hydrophilicity : Hydroxyl-substituted derivatives (e.g., p-hydroxyphenyllactic acid) exhibit higher water solubility due to hydrogen bonding, whereas methoxy and methyl groups reduce polarity .

Activité Biologique

2-Hydroxy-3-(4-methoxy-3-methylphenyl)propanoic acid, also known as HMPA, is a phenylpropanoic acid derivative with significant biological activity. This compound has garnered attention due to its potential therapeutic effects, particularly in inflammatory and metabolic disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12O4

- Molecular Weight : Approximately 196.20 g/mol

- Structure : Contains a benzene ring conjugated to a propanoic acid moiety, with hydroxyl and methoxy functional groups enhancing its reactivity and solubility .

The biological activity of HMPA is primarily attributed to its interaction with various molecular targets:

- Anti-inflammatory Effects : HMPA may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. It also modulates the NF-κB pathway, reducing the expression of pro-inflammatory cytokines .

- Antioxidant Activity : The compound exhibits scavenging properties against free radicals, potentially mitigating oxidative stress-related damage .

- Metabolic Regulation : Research indicates that HMPA can influence gut microbiota composition and improve insulin sensitivity, thereby aiding in metabolic health .

1. Anti-inflammatory Properties

HMPA has been investigated for its ability to alleviate inflammation. In vitro studies suggest that it reduces the production of inflammatory mediators in various cell types, including macrophages.

2. Antioxidant Effects

The compound's antioxidant capacity has been demonstrated through assays that measure its ability to scavenge reactive oxygen species (ROS). This property is essential for protecting cells from oxidative damage.

3. Anticancer Potential

HMPA has shown promise in cancer research. In a study involving colon cancer cells (HCT-116), HMPA derivatives exhibited significant antiproliferative activity with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . The mechanism appears to involve apoptosis induction and selective targeting of cancer cells while sparing normal cells.

Case Studies and Research Findings

Pharmacokinetics

HMPA's pharmacokinetic profile has been studied in Sprague-Dawley rats. Following oral administration, peak concentrations were observed within 15 minutes, with significant distribution across various organs, suggesting efficient absorption and metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.